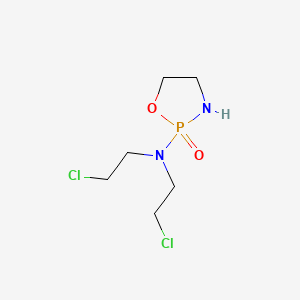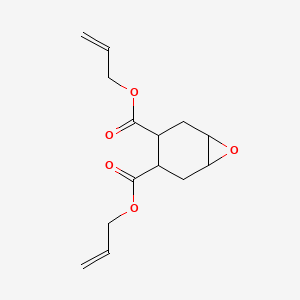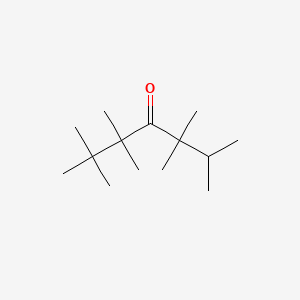
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is a chemical compound with the molecular formula C14H28O. It is a ketone, specifically a heptanone, characterized by the presence of multiple methyl groups attached to the heptane backbone. This compound is known for its unique structure and properties, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- typically involves the ketonization process. This process includes the pyrolysis of iron (II) butyrate, which leads to the formation of the desired ketone . The reaction conditions for this process generally require high temperatures to facilitate the pyrolysis reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- may involve large-scale ketonization processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxidized products.
Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or other reduced compounds.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It finds applications in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including those involving enzymes that catalyze oxidation-reduction processes. The exact pathways and targets depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-heptanone: This compound has a similar structure but with fewer methyl groups, leading to different chemical properties and reactivity.
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone: This compound has an additional methyl group, which can affect its physical and chemical properties.
2,2,3,5,5,6,6-Heptamethyl-3-heptene: This compound is an alkene with a similar backbone but different functional groups, leading to distinct reactivity and applications.
Uniqueness
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts unique chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
5340-81-8 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6-heptamethylheptan-4-one |
InChI |
InChI=1S/C14H28O/c1-10(2)13(6,7)11(15)14(8,9)12(3,4)5/h10H,1-9H3 |
Clé InChI |
YKZLJNRFMQKDSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



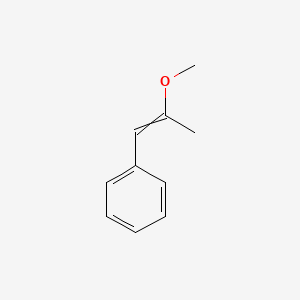
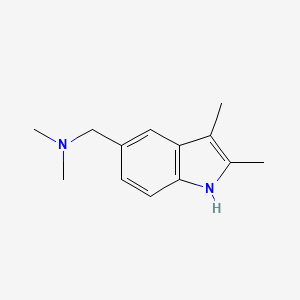
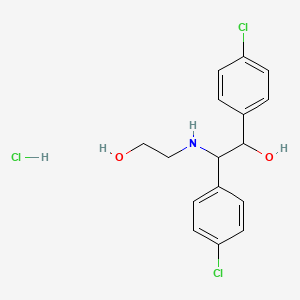

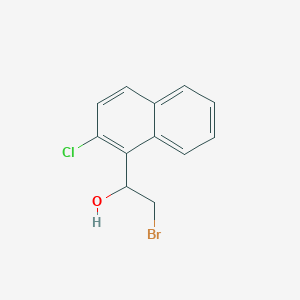
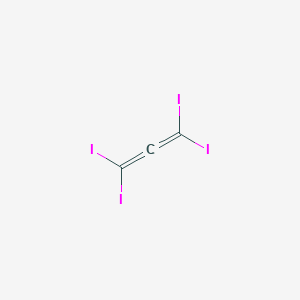
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
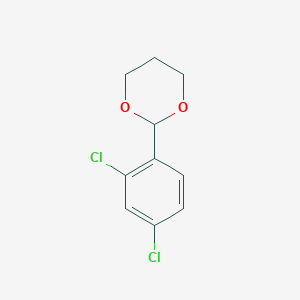
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)
